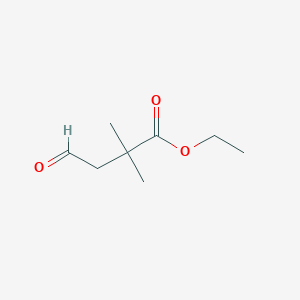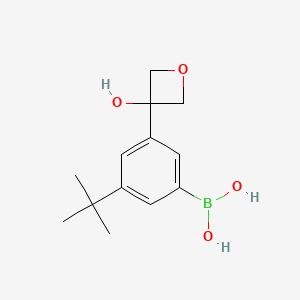
1-Benzhydryl-5-fluoropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-5-fluoropyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
The synthesis of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzhydryl chloride and 5-fluorouracil.
Reaction Conditions: Benzhydryl chloride is reacted with 5-fluorouracil in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Benzhydryl-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzhydryl-5-fluoropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Studies: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione involves its interaction with nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets. This interaction can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
1-Benzhydryl-5-fluoropyrimidine-2,4-dione can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with improved pharmacokinetic properties.
The uniqueness of this compound lies in its benzhydryl group, which can enhance its lipophilicity and potentially improve its bioavailability and target specificity .
Propiedades
Número CAS |
68321-45-9 |
|---|---|
Fórmula molecular |
C17H13FN2O2 |
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
1-benzhydryl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13FN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22) |
Clave InChI |
XTAOOKSIHMFYDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)








